

Application Note: CDK8/19-IN-51 in Prostate Cancer Research (VCaP, LNCaP)

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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

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Abstract & Introduction

The Mediator complex kinases, CDK8 and its paralog CDK19, have emerged as critical regulators of transcriptional reprogramming in prostate cancer (PCa), particularly in the transition to castration resistance (CRPC).^{[1][2][3][4]} **CDK8/19-IN-51** (also known as Compound 51) is a highly potent, selective, type II inhibitor of CDK8 and CDK19. Unlike broad-spectrum CDK inhibitors, **CDK8/19-IN-51** does not arrest the cell cycle by inhibiting cell-cycle CDKs (e.g., CDK1, CDK2); rather, it modulates transcriptional elongation and the activity of specific transcription factors, including the Androgen Receptor (AR) and STAT1.

This application note details the use of **CDK8/19-IN-51** in two distinct AR-positive PCa cell lines: VCaP (AR-amplified, TMPRSS2-ERG fusion positive) and LNCaP (AR-mutated T877A). These lines exhibit differential sensitivity to Mediator kinase inhibition, making them an ideal paired system for studying the mechanisms of transcriptional addiction in PCa.

Key Applications

- Transcriptional Suppression: Downregulation of AR-target genes (e.g., KLK3/PSA).

- Cell Cycle Dysregulation: Induction of premature G1/S transition and DNA damage in sensitive lines (VCaP).[5]
- Biomarker Validation: Monitoring p-STAT1 (Ser727) as a pharmacodynamic marker.

Compound Profile & Handling

CDK8/19-IN-51 is a 1,6-naphthyridine derivative.[6] It binds to the inactive conformation of CDK8/19 (Type II binding), offering high selectivity over other kinome targets.

Property	Specification
Chemical Name	(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
CAS Number	1860885-61-5
Molecular Weight	414.46 g/mol
Solubility	DMSO: ~20 mg/mL (warm to 37°C if necessary). [6] Water: Insoluble.[6]
Storage	Powder: -20°C (2 years). In DMSO: -80°C (6 months); avoid freeze-thaw cycles.

Reconstitution Protocol

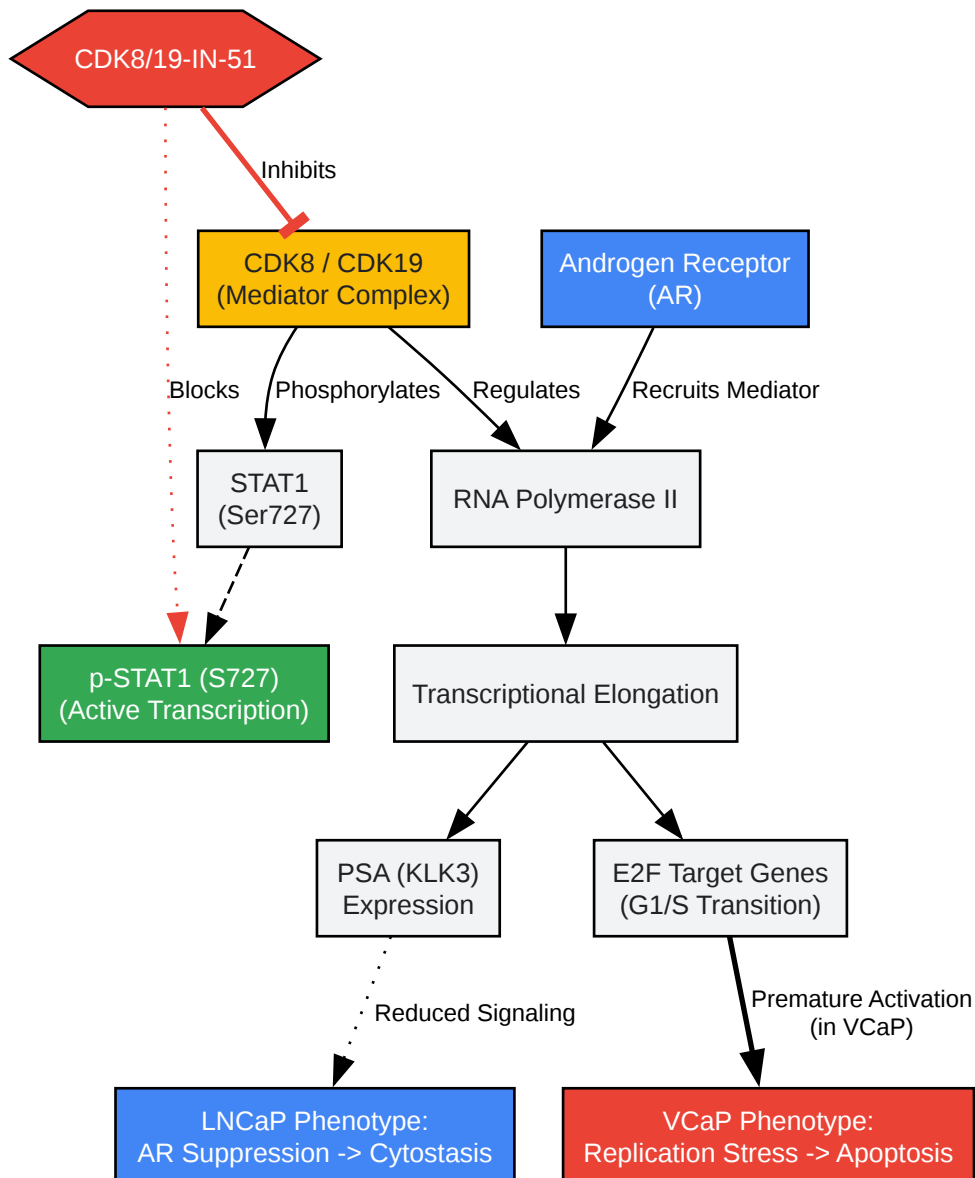
- Calculate Concentration: To prepare a 10 mM stock, dissolve 4.14 mg of powder in 1 mL of anhydrous DMSO.
- Solubilization: Vortex vigorously. If particulates remain, warm to 37°C for 5–10 minutes.
- Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to prevent crystallization upon repeated freezing.

Mechanism of Action (MOA)

CDK8/19 regulates the association of the Mediator complex with RNA Polymerase II (Pol II). In prostate cancer, this kinase module acts as a "transcriptional rheostat."

- In VCaP Cells (High Sensitivity): CDK8/19 inhibition leads to a "premature" release of E2F target genes, forcing cells into S-phase without adequate preparation. This results in replication stress, DNA damage (ATR pathway activation), and subsequent apoptosis.
- In LNCaP Cells (Moderate/Context-Dependent Sensitivity): While CDK8/19 inhibition suppresses AR-dependent transcription (reducing PSA), LNCaP cells often exhibit cytostasis rather than acute cytotoxicity, potentially due to differences in p53 status or reliance on alternative survival pathways.

Diagram 1: Signaling Pathway & Inhibition Logic



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Caption: **CDK8/19-IN-51** blocks Mediator kinase activity, preventing STAT1 phosphorylation and dysregulating AR/E2F-driven transcription, leading to differential cell fates in VCaP vs. LNCaP.

Experimental Protocols

Cell Culture Specifics

- VCaP:
 - Medium: DMEM + 10% Fetal Bovine Serum (FBS).
 - Characteristics: Grow in clusters; slow-growing (doubling time ~48-60h). Do not over-trypsinize.
 - Seeding: Requires high density. For 96-well plates, seed 15,000–20,000 cells/well.
- LNCaP:
 - Medium: RPMI-1640 + 10% FBS.
 - Characteristics: Weakly adherent; sensitive to mechanical stress.
 - Seeding: Standard density. For 96-well plates, seed 5,000–8,000 cells/well.

Cell Viability Assay (Dose-Response)

Objective: Determine IC50 values. Note that VCaP sensitivity is time-dependent.

- Seeding (Day 0): Seed cells in 96-well opaque plates (for luminescence) at densities listed above. Incubate 24h for attachment.
- Treatment (Day 1):
 - Prepare a serial dilution of **CDK8/19-IN-51** in culture medium.
 - Dose Range: 8-point curve from 10 μ M down to 1 nM (1:3 or 1:4 dilutions).

- Vehicle Control: DMSO matched to the highest concentration (typically 0.1%).
- Incubation:
 - Incubate for 5 to 7 days. (Shorter incubations <72h may miss the VCaP apoptotic response).
- Readout (Day 6-8):
 - Add CellTiter-Glo® (Promega) or equivalent ATP-based reagent.
 - Shake for 10 min; read Luminescence.
- Analysis: Normalize to DMSO control = 100%. Fit using non-linear regression (log(inhibitor) vs. response).

Expected Results (IC50):

- VCaP: < 500 nM (Sensitive).
- LNCaP: > 2 µM or partial response (Insensitive/Cytostatic).

Western Blot: Pharmacodynamic Markers

Objective: Confirm target engagement (p-STAT1) and downstream effects (AR, PARP).

- Setup: Seed VCaP/LNCaP in 6-well plates (0.5×10^6 cells/well).
- Treatment: Treat with 1 µM **CDK8/19-IN-51** for 24h (early signaling) and 72h (apoptosis).
- Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors. Critical: CDK8/19 targets are phosphoproteins; phosphatase inhibition is mandatory.
- Antibodies:

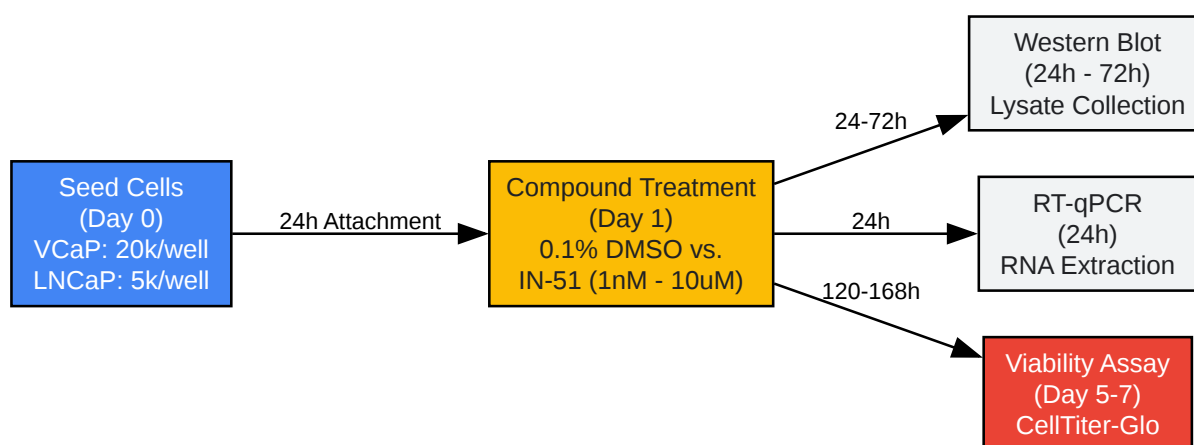
Target	Molecular Wt	Purpose	Expected Change
p-STAT1 (Ser727)	84/91 kDa	Biomarker	Strong Decrease (Direct Target)
Total STAT1	84/91 kDa	Loading Control	Unchanged
Androgen Receptor	110 kDa	Pathway Target	Decrease (Variable)
PSA (KLK3)	30-34 kDa	AR Target	Decrease
PARP (Cleaved)	89 kDa	Apoptosis	Increase (VCaP only)

RT-qPCR: Transcriptional Reprogramming

Objective: Verify suppression of AR-dependent gene expression.

- Treatment: Treat cells with 500 nM **CDK8/19-IN-51** for 24 hours.
- RNA Extraction: Trizol or Column-based purification.
- Primers:
 - KLK3 (PSA): AR target.[\[5\]](#)
 - TMPRSS2: AR target (fusion partner in VCaP).
 - EGR1: Often modulated by Mediator.
- Result: Expect >50% reduction in KLK3 mRNA in both cell lines, proving transcriptional blockade even if LNCaP cells do not die immediately.

Experimental Workflow Diagram



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Caption: Timeline for evaluating **CDK8/19-IN-51**. Note the extended incubation time required for viability assays in slow-growing VCaP cells.

Troubleshooting & Expert Tips

- **Solubility Issues:** If the compound precipitates in media, ensure the DMSO stock is fully solubilized (warm it). Do not exceed 0.5% final DMSO concentration, as VCaP cells are sensitive to DMSO toxicity.
- **VCaP Clumping:** VCaP cells tend to pile up. Ensure single-cell suspension during seeding by passing through a syringe needle or vigorous pipetting, otherwise, drug penetration is uneven.
- **Serum Conditions:** CDK8/19 inhibition effects are often more pronounced in Androgen-Deprived conditions (Charcoal-Stripped Serum + R1881). If standard FBS results are subtle, switch to CSS media to isolate AR-driven dependency.

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